molecular formula C13H19ClN2O2 B1439914 N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride CAS No. 1219961-26-8

N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride

Cat. No.: B1439914
CAS No.: 1219961-26-8
M. Wt: 270.75 g/mol
InChI Key: DSIMWTDKCZRXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride is a chemical compound with the molecular formula C13H18N2O2•HCl and a molecular weight of 270.76 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(4-piperidinyloxy)aniline with acetic anhydride to form the acetamide derivative. The reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyloxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research into potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which can result in different biochemical interactions and applications compared to its analogs.

Properties

IUPAC Name

N-(4-piperidin-4-yloxyphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-10(16)15-11-2-4-12(5-3-11)17-13-6-8-14-9-7-13;/h2-5,13-14H,6-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIMWTDKCZRXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.